molecular formula C12H16O3 B14731044 1-Methoxypropan-2-yl phenylacetate CAS No. 6290-30-8

1-Methoxypropan-2-yl phenylacetate

Cat. No.: B14731044
CAS No.: 6290-30-8
M. Wt: 208.25 g/mol
InChI Key: CNGVNHIBFOQFDL-UHFFFAOYSA-N
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Description

1-Methoxypropan-2-yl phenylacetate is an ester derivative of phenylacetic acid, where the phenylacetate group is linked to a 1-methoxypropan-2-yl alcohol moiety. Structurally, it combines a phenylacetyl functional group with a branched ether-alcohol chain.

Properties

CAS No.

6290-30-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-methoxypropan-2-yl 2-phenylacetate

InChI

InChI=1S/C12H16O3/c1-10(9-14-2)15-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

CNGVNHIBFOQFDL-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxypropan-2-yl phenylacetate can be synthesized through esterification. The reaction involves phenylacetic acid and 1-methoxypropan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of 1-methoxypropan-2-yl phenylacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxypropan-2-yl phenylacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to phenylacetic acid and 1-methoxypropan-2-ol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

    Hydrolysis: Phenylacetic acid and 1-methoxypropan-2-ol.

    Reduction: 1-Methoxypropan-2-yl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-Methoxypropan-2-yl phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methoxypropan-2-yl phenylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release phenylacetic acid and 1-methoxypropan-2-ol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Compound Structure Key Features Applications/Findings
1-Methoxypropan-2-yl phenylacetate Phenylacetate ester of 1-methoxypropan-2-ol Branched ether-alcohol chain; potential for slow hydrolysis due to steric hindrance Likely used in specialty chemicals or pharmaceuticals (inferred from analogs)
Sodium phenylacetate Na⁺ salt of phenylacetic acid High water solubility; rapid systemic absorption Urea cycle disorders, hepatic encephalopathy, antitumor agent
Methyl phenylacetate Methyl ester of phenylacetic acid Volatile ester; moderate lipophilicity Flavoring agent, intermediate in organic synthesis
L-Ornithine phenylacetate Salt of phenylacetate and L-ornithine Enhanced solubility and reduced toxicity Phase 2a clinical trials for hepatic encephalopathy
2-Phenylethyl phenylacetate Phenylacetate ester of phenethyl alcohol High aromaticity; low water solubility Limited data; potential fragrance component

Key Observations :

  • The methoxypropanol chain in 1-methoxypropan-2-yl phenylacetate may confer slower metabolic hydrolysis compared to methyl or sodium phenylacetate, altering bioavailability .
  • Sodium phenylacetate’s ionic nature enables rapid therapeutic effects, whereas ester forms (e.g., methyl, 1-methoxypropan-2-yl) require enzymatic cleavage for activation .

Pharmacological Activity

Compound Antitumor Mechanism Clinical Relevance References
Sodium phenylacetate Induces apoptosis via PPARγ activation; downregulates Bcl-2, upregulates p21Cip1 Phase I trials show prolonged survival in glioblastoma and prostate cancer
L-Ornithine phenylacetate Reduces plasma ammonia; mitigates hepatic encephalopathy Phase 2a trials demonstrate safety and pharmacodynamic efficacy
1-Methoxypropan-2-yl phenylacetate Unknown; likely requires hydrolysis to phenylacetic acid No direct clinical data; inferred preclinical potential from structural analogs

Key Findings :

  • Sodium phenylacetate achieves serum concentrations of 200–300 µg/mL in humans, correlating with tumor differentiation and reduced proliferation .
  • PPARγ activation is a shared mechanism among phenylacetate derivatives, but esterified forms may require metabolic conversion to exert effects .

Metabolic and Enzymatic Interactions

Compound Decarboxylation by Microbes Enzymatic Hydrolysis References
Phenylacetic acid Converted to toluene by phenylacetate decarboxylase N/A
1-Methoxypropan-2-yl phenylacetate Unlikely without prior esterase-mediated hydrolysis Dependent on esterase activity in liver/microbes
Methyl phenylacetate No direct decarboxylation; requires hydrolysis to acid Rapid hydrolysis by esterases in vivo

Key Observations :

  • Esterified phenylacetates (e.g., 1-methoxypropan-2-yl) may have delayed microbial metabolism due to the need for hydrolysis .

Physical and Computational Chemistry

Compound Density (g/cm³) Enthalpy of Vaporization (kJ/mol) Force Field Accuracy (GAFF-LCFF) References
Phenylacetate 1.12 45.3 Improved predictions after LJ parameter optimization
Methyl benzoate 1.09 43.8 Accurate with modified carbonyl parameters
1-Methoxypropan-2-yl phenylacetate ~1.05 (estimated) ~50 (estimated) Not studied; similar deviations expected

Key Insights :

  • Computational models (GAFF-LCFF) show that phenylacetate’s bulk properties are sensitive to Lennard-Jones parameters for aromatic carbons and carbonyl oxygens .
  • The methoxypropanol chain in 1-methoxypropan-2-yl phenylacetate may introduce additional computational challenges due to conformational flexibility.

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